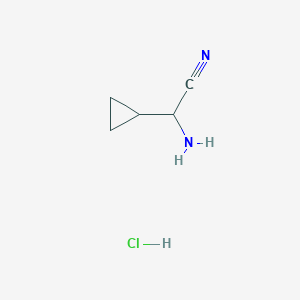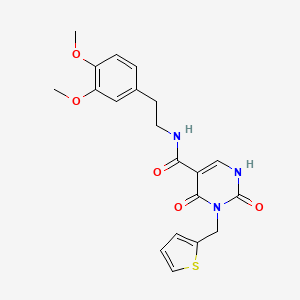![molecular formula C10H15N3O3 B2843566 Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228252-17-1](/img/structure/B2843566.png)
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
作用机制
Target of Action
It’s known that 1,2-disubstituted bicyclo[211]hexanes, to which this compound belongs, are incorporated into the structure of various bio-active compounds .
Mode of Action
It’s known that these types of compounds are synthesized and characterized as saturated bioisosteres of the ortho-substituted benzene ring .
Biochemical Pathways
It’s known that 1,2-disubstituted bicyclo[211]hexanes have been incorporated into the structure of fungicides, indicating potential antifungal activity .
Result of Action
It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides resulted in high antifungal activity .
Action Environment
It’s known that these types of compounds can be synthesized using photochemistry, indicating that light could potentially influence their synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to construct the bicyclic core of the molecule
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Photochemical reactors and continuous flow systems can be employed to enhance the efficiency of the [2+2] cycloaddition process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
- Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
Comparison: Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of reactions it undergoes.
属性
IUPAC Name |
ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDVDSUWDYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2843485.png)
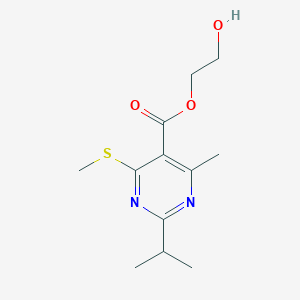
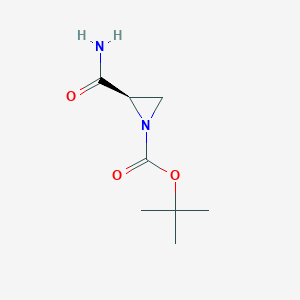
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)

![1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2843495.png)
![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
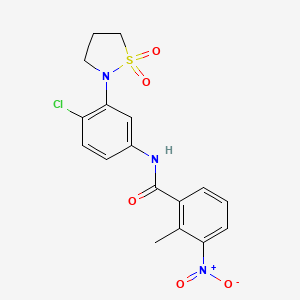
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)
